molecular formula C9H12ClNO3 B3289688 2-Amino-3-hydroxy-3-phenylpropanoic acid hydrochloride CAS No. 860252-29-5

2-Amino-3-hydroxy-3-phenylpropanoic acid hydrochloride

Cat. No.: B3289688
CAS No.: 860252-29-5
M. Wt: 217.65 g/mol
InChI Key: VMVQTRSWQMRKDB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of optically active 2-amino-3-hydroxy-3-phenylpropanoic acid hydrochloride can be achieved through optical resolutions by replacing and preferential crystallization. The racemic mixture of the compound can be resolved using L-phenylalanine methyl ester hydrochloride as the optically active co-solute, which preferentially crystallizes one enantiomer from the supersaturated racemic solution . The purified enantiomers can then be treated with triethylamine in methanol to obtain optically pure compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods involving optical resolution and crystallization are scalable and can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

2-Amino-3-hydroxy-3-phenylpropanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanoic acid: Similar in structure but lacks the amino and hydroxyl groups.

    2-Amino-3-hydroxypropanoic acid: Similar but without the phenyl group.

    2-Hydroxy-3-phenylpropanoic acid methyl ester: Similar but with a methyl ester group instead of the amino group.

Uniqueness

2-Amino-3-hydroxy-3-phenylpropanoic acid hydrochloride is unique due to its combination of amino, hydroxyl, and phenyl groups, which confer specific chemical properties and reactivity. This makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-amino-3-hydroxy-3-phenylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVQTRSWQMRKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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